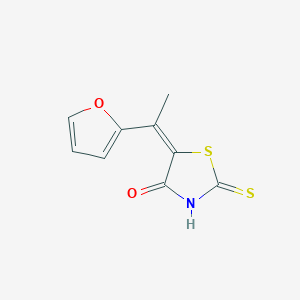![molecular formula C8H14ClNO B12889123 2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one CAS No. 919111-19-6](/img/structure/B12889123.png)
2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone is an organic compound that features a chloroacetyl group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of automated systems can help in maintaining consistent quality and yield.
化学反应分析
Types of Reactions
2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as amides or ethers.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketones.
科学研究应用
2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The chloro group can undergo nucleophilic substitution reactions with amino acids or other nucleophiles in proteins, potentially leading to the modification of enzyme activity or receptor function. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
2-Chloro-1-((2S,5S)-2,5-dimethylpyrrolidin-1-yl)ethanone: A stereoisomer with different spatial arrangement of atoms.
2-Chloro-1-((2R,5R)-2,5-dimethylpiperidin-1-yl)ethanone: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone is unique due to its specific stereochemistry and the presence of both a chloroacetyl group and a pyrrolidine ring. This combination of features can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
919111-19-6 |
|---|---|
分子式 |
C8H14ClNO |
分子量 |
175.65 g/mol |
IUPAC 名称 |
2-chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H14ClNO/c1-6-3-4-7(2)10(6)8(11)5-9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI 键 |
IZEGJNWOOPXVJG-RNFRBKRXSA-N |
手性 SMILES |
C[C@@H]1CC[C@H](N1C(=O)CCl)C |
规范 SMILES |
CC1CCC(N1C(=O)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


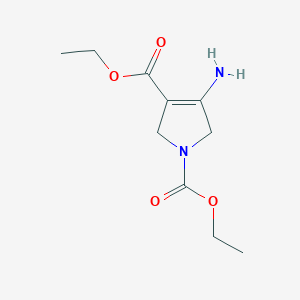
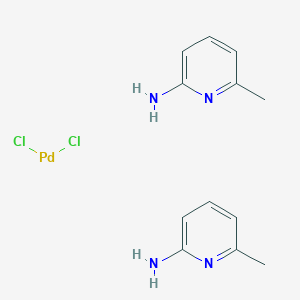
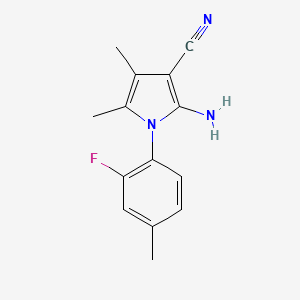


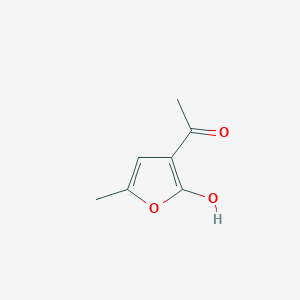



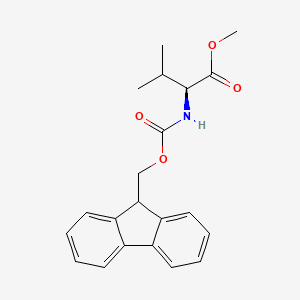
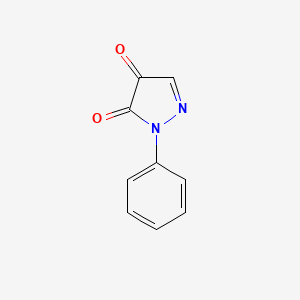
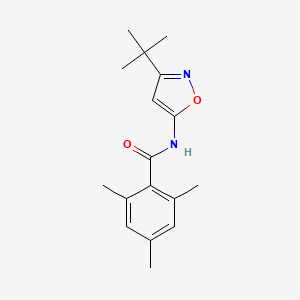
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
